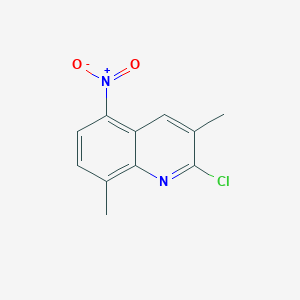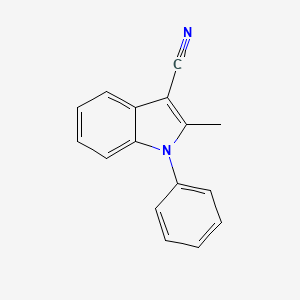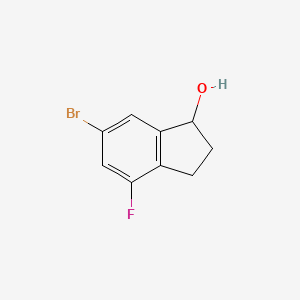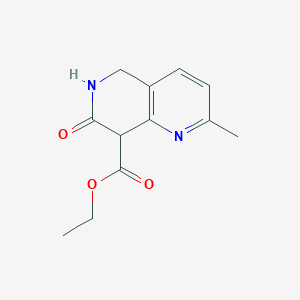
1-Chloro-3-cyclopropyl-6-methoxyisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-cyclopropyl-6-methoxyisoquinoline is a chemical compound with the molecular formula C13H12ClNO It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-cyclopropyl-6-methoxyisoquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyclopropyl-6-methoxyisoquinoline with thionyl chloride (SOCl2) to introduce the chlorine atom at the 1-position. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-3-cyclopropyl-6-methoxyisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 1-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, acetic acid).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed:
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the chlorine atom replaced by an amine group.
Aplicaciones Científicas De Investigación
1-Chloro-3-cyclopropyl-6-methoxyisoquinoline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-cyclopropyl-6-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Chloro-6-methoxyisoquinoline: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
3-Cyclopropyl-6-methoxyisoquinoline:
Uniqueness: 1-Chloro-3-cyclopropyl-6-methoxyisoquinoline is unique due to the presence of both the chlorine atom and the cyclopropyl group. This combination of structural features can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
918662-34-7 |
|---|---|
Fórmula molecular |
C13H12ClNO |
Peso molecular |
233.69 g/mol |
Nombre IUPAC |
1-chloro-3-cyclopropyl-6-methoxyisoquinoline |
InChI |
InChI=1S/C13H12ClNO/c1-16-10-4-5-11-9(6-10)7-12(8-2-3-8)15-13(11)14/h4-8H,2-3H2,1H3 |
Clave InChI |
PASILHIQQWINAB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC(=NC(=C2C=C1)Cl)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B11873446.png)



![7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11873463.png)




![Dimethyl 1,2-diazaspiro[4.4]nona-1,3-diene-3,4-dicarboxylate](/img/structure/B11873491.png)

